molecular formula C21H15BrN2O4 B11670642 5-{[5-(4-Bromonaphthalen-1-YL)furan-2-YL]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione

5-{[5-(4-Bromonaphthalen-1-YL)furan-2-YL]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Cat. No.: B11670642
M. Wt: 439.3 g/mol
InChI Key: OQLKEXVYKYFRIR-UHFFFAOYSA-N
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Description

5-{[5-(4-Bromonaphthalen-1-YL)furan-2-YL]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that combines a bromonaphthalene moiety with a furan ring and a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(4-Bromonaphthalen-1-YL)furan-2-YL]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method includes the condensation of 4-bromonaphthalene with furan-2-carbaldehyde under acidic conditions to form the intermediate compound. This intermediate is then reacted with 1,3-dimethylbarbituric acid in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

5-{[5-(4-Bromonaphthalen-1-YL)furan-2-YL]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the naphthalene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

5-{[5-(4-Bromonaphthalen-1-YL)furan-2-YL]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{[5-(4-Bromonaphthalen-1-YL)furan-2-YL]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-{[1-(4-Bromophenyl)-1H-pyrrol-2-yl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

The uniqueness of 5-{[5-(4-Bromonaphthalen-1-YL)furan-2-YL]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione lies in its combination of a bromonaphthalene moiety with a furan ring and a diazinane trione core. This structure provides distinct chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C21H15BrN2O4

Molecular Weight

439.3 g/mol

IUPAC Name

5-[[5-(4-bromonaphthalen-1-yl)furan-2-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C21H15BrN2O4/c1-23-19(25)16(20(26)24(2)21(23)27)11-12-7-10-18(28-12)15-8-9-17(22)14-6-4-3-5-13(14)15/h3-11H,1-2H3

InChI Key

OQLKEXVYKYFRIR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C4=CC=CC=C43)Br)C(=O)N(C1=O)C

Origin of Product

United States

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